![molecular formula C12H14O3 B2497239 Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate CAS No. 110124-06-6](/img/structure/B2497239.png)
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar multifunctional compounds, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, demonstrates the versatility of such compounds as synthons for the preparation of polysubstituted heterocyclic systems (Pizzioli et al., 1998). These methods highlight the potential pathways for synthesizing related structures, including methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate, through the manipulation of functional groups and reaction conditions.
Molecular Structure Analysis
Crystal structure determinations, combined with molecular mechanics and molecular orbital calculations, have been performed on related compounds, providing insights into their molecular conformations (Welsh et al., 1991). Such studies are critical for understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and interactions with other molecules.
Chemical Reactions and Properties
Research into the reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate leading to tricyclic products demonstrates the complex reactivity of compounds with similar structural features to methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate (Mara et al., 1982). These reactions underline the compound's potential for engaging in complex transformations, contributing to the synthesis of heterocyclic systems.
Physical Properties Analysis
While specific studies on the physical properties of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate are not directly available, related research on the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate provides a window into the behavior of similar compounds under various conditions (Kim et al., 2021). These studies can offer insights into the absorption, emission, and quantum yield properties that might be expected from methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate.
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity under Horner-Wadsworth-Emmons conditions, shed light on the behavior of methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate in synthetic applications (Baird et al., 2011). Such studies inform on the compound's utility in forming carbon-carbon bonds and its potential as a building block in organic synthesis.
Scientific Research Applications
Crystal Engineering
In crystal engineering, Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate-related compounds have been studied for their unique crystallization behaviors. For instance, Methyl 2-(carbazol-9-yl)benzoate demonstrated an unusual crystallization with eight molecules in the asymmetric unit, undergoing a phase transition under high pressure to a more efficiently packed structure (Johnstone et al., 2010).
Organic Synthesis
In organic synthesis, derivatives of Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate have been used as versatile reagents for preparing polyfunctional heterocyclic systems, demonstrating the compound's utility in synthesizing complex organic molecules (Pizzioli et al., 1998).
Corrosion Inhibition
A theoretical and experimental study on Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate derivatives revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. This showcases the potential of these compounds in protecting industrial materials (Arrousse et al., 2021).
Photopolymerization
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate-related compounds have been explored in photopolymerization processes. A specific alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate, was proposed as a photoiniferter, indicating its role in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Environmental Catalysis
An environmentally friendly catalytic process for preparing methyl esters from primary alcohols using molecular oxygen, where compounds related to Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate played a crucial role, underscores the compound's utility in green chemistry applications (Oliveira et al., 2009).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been shown to interact with hemicellulose acetylated galactoglucomannan (acggm) backbone, providing it with pendant sites that allow subsequent cross-linking and hydrogel formation .
properties
IUPAC Name |
methyl 2-(2-methylprop-2-enoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRHBZFBQMTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)

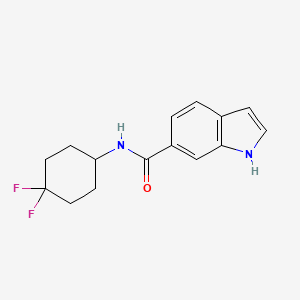
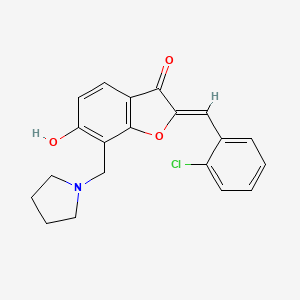
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
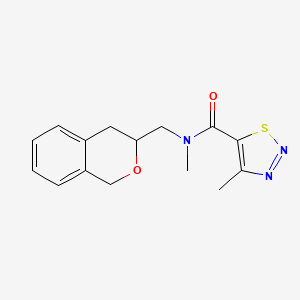
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
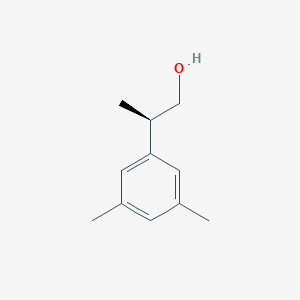
![N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2497174.png)
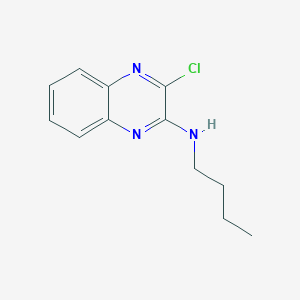
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
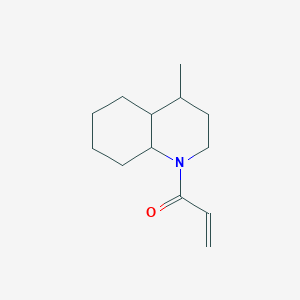
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)